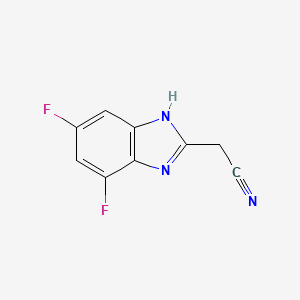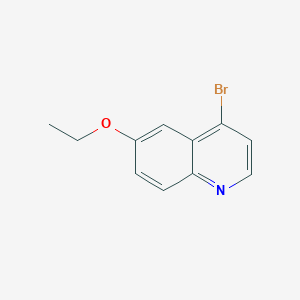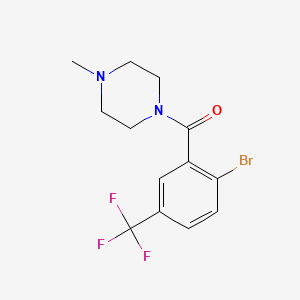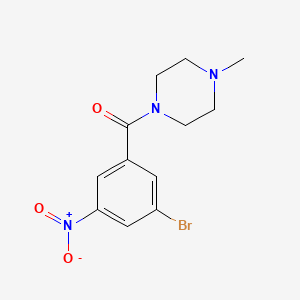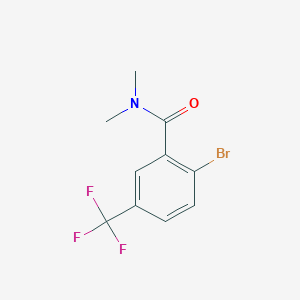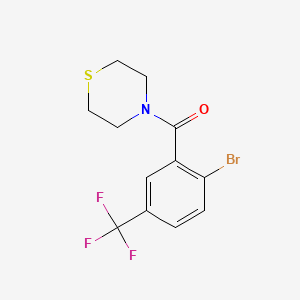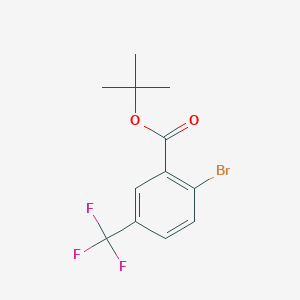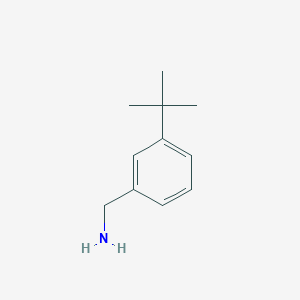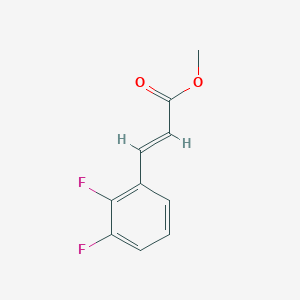
(E)-Methyl 3-(2,3-difluorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-Methyl 3-(2,3-difluorophenyl)acrylate” is a chemical compound with the CAS Number: 1363402-34-9 . It has a molecular weight of 198.17 . The IUPAC name for this compound is methyl (E)-3-(2,3-difluorophenyl)acrylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+ . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 198.17 . The compound’s exact mass and monoisotopic mass are both 198.04923582 g/mol . It has a complexity of 218 . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One of the significant applications of compounds similar to (E)-Methyl 3-(2,3-difluorophenyl)acrylate is in corrosion inhibition. Research shows that photo-cross-linkable polymers, which are similar in structure, have been effective as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers exhibit strong adsorption onto metal surfaces and act as efficient protective layers (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Environmental Applications
Another area of application is in environmental science, particularly in waste gas treatment. For instance, a study demonstrated the use of a biotrickling filter packed with ceramic particles for the efficient removal of methyl acrylate, a chemical similar to this compound, from waste gas. This method proved highly effective in eliminating toxic compounds from the environment (Wu, Yin, Quan, Fang, & Yin, 2016).
Polymer Synthesis
Compounds analogous to this compound are also used in polymer synthesis. Research in this field focuses on the development of various polymers for different applications. For example, the synthesis of well-defined poly(acrylates) in ionic liquids via Copper(II)-mediated photoinduced living radical polymerization is a notable study. These polymers have potential applications in various industrial and medical fields (Anastasaki, Nikolaou, Nurumbetov, Truong, Pappas, Engelis, Quinn, Whittaker, Davis, & Haddleton, 2015).
Material Science
Material science is another important area where similar compounds are used. Studies focus on understanding the structural and electronic properties of these materials. This knowledge is crucial for developing new materials with specific desired properties. For instance, a study on the properties of poly(3-thiophen-3-yl-acrylic acid methyl ester) provided insights into the electronic properties of the polymer, which can be modified for enhanced solubility and other characteristics (Bertran, Pfeiffer, Torras, Armelin, Estrany, & Alemán, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (E)-3-(2,3-difluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNDWCFVMLOUHP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

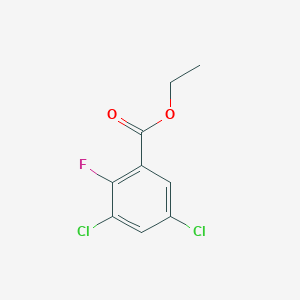
![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)

